5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Overview
Description
2,5-Difluorophenylboronic acid is a chemical compound with the linear formula F2C6H3B(OH)2 . It is used as a reactant for Suzuki-Miyaura cross-coupling reactions and the preparation of selective sphingosine phosphate receptor antagonists .
Synthesis Analysis
While specific synthesis methods for “5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid” were not found, 2,5-Difluorophenylboronic acid is known to be used in Suzuki-Miyaura cross-coupling reactions .Molecular Structure Analysis
The molecular formula of 2,5-Difluorophenylboronic acid is C6H5BF2O2 . The molecular weight is 157.91 .Chemical Reactions Analysis
2,5-Difluorophenylboronic acid is used as a reactant for Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
2,5-Difluorophenylboronic acid is a white to light yellow crystalline powder . It has a melting point of 105-110 °C .Scientific Research Applications
Mononuclear Heterocyclic Rearrangement and Applications in Synthesis
Research by Potkin et al. (2012) demonstrates a series of transformations converting 5-arylisoxazole-3-carboxylic acids into 5-arylisoxazole-3-hydroxamic acids, which undergo rearrangement to form 3,4-substituted 1,2,5-oxadiazoles. This process highlights the flexibility of 5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid in synthetic chemistry.
Derivatives Synthesis and Antihypertensive Activity
The study by Santilli and Morris (1979) synthesized several new 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives. This research indicates the potential for creating diverse derivatives from the core structure of 5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid for various applications, including antihypertensive effects.
Metal-free Hydroarylation in Organic Chemistry
Research conducted by Zalivatskaya et al. (2017) explored the metal-free reaction of 5-(2-arylethenyl)-3-aryl-1,2,4-oxadiazoles, revealing the potential for 5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid in the field of organic synthesis without the need for metal catalysts.
Synthesis of Novel Compounds and Bioactivity
The study by Rao et al. (2019) relates to the synthesis of novel 1,3,4-oxadiazole derivatives, indicating the potential for creating new compounds from 5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid with potential biological activities.
Chemical Degradation in Polymer Science
Research by Raynel et al. (2017) studied the chemical degradation of poly(2,5-(4,4’-(hexafluoropropylidene)diphenyl)-1,3,4-oxadiazole) in wet acidic media, highlighting the relevance of 5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid in the field of polymer science and material degradation.
Safety And Hazards
properties
IUPAC Name |
5-(2,5-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2N2O3/c10-4-1-2-6(11)5(3-4)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBKUFWTQFMIAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NC(=NO2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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